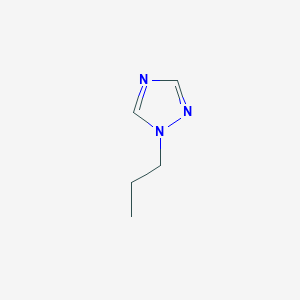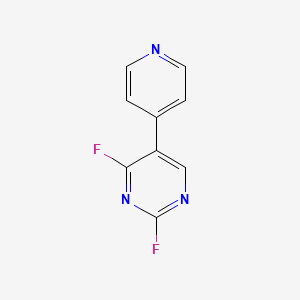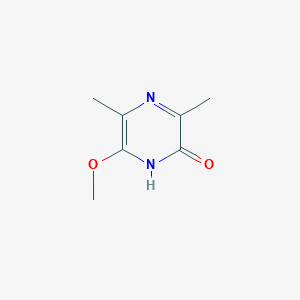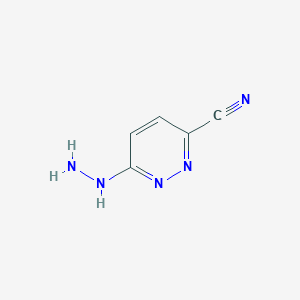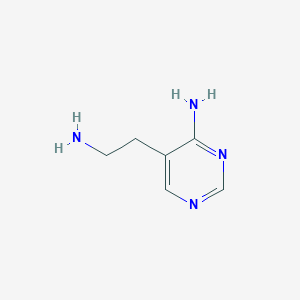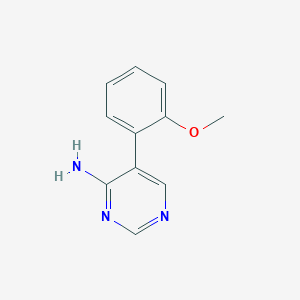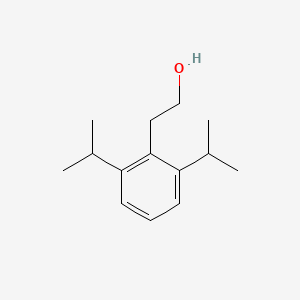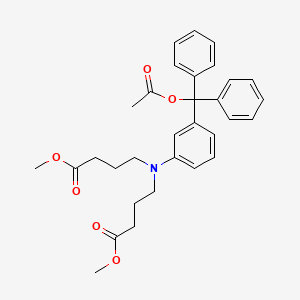
Dimethyl 4,4'-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with a molecular formula of C31H35NO6. It contains 73 atoms, including 35 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms
Méthodes De Préparation
The synthesis of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves multiple steps. One common synthetic route includes the reaction of 3-(acetoxydiphenylmethyl)phenylamine with dibutanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like sodium methoxide or sodium ethoxide.
Applications De Recherche Scientifique
Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar compounds to Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: This compound has a similar biphenyl structure but with different functional groups.
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate: This compound differs by having hydroxyl groups instead of acetoxy groups.
The uniqueness of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C31H35NO6 |
|---|---|
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
methyl 4-[3-[acetyloxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate |
InChI |
InChI=1S/C31H35NO6/c1-24(33)38-31(25-13-6-4-7-14-25,26-15-8-5-9-16-26)27-17-10-18-28(23-27)32(21-11-19-29(34)36-2)22-12-20-30(35)37-3/h4-10,13-18,23H,11-12,19-22H2,1-3H3 |
Clé InChI |
IKMSUWUWLUGXBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(CCCC(=O)OC)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


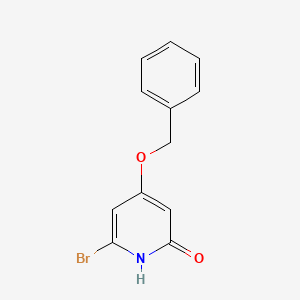
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
